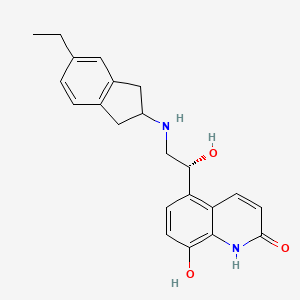

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-[(1R)-2-[(5-ethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-13-3-4-14-10-16(11-15(14)9-13)23-12-20(26)17-5-7-19(25)22-18(17)6-8-21(27)24-22/h3-9,16,20,23,25-26H,2,10-12H2,1H3,(H,24,27)/t16?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIKZCSZFIGWQB-FZCLLLDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CC(C2)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(CC(C2)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Indene

Procedure :

Reductive Amination

Procedure :

-

Reactants :

-

5,6-Diethylindene (8 mmol)

-

Ammonium formate (16 mmol)

-

Formic acid (10 mL)

-

-

Conditions :

-

Product : 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine (Yield: 65%).

Key Data :

| Step | Yield | Purity (GC-MS) |

|---|---|---|

| Alkylation | 78% | 95% |

| Reductive Amination | 65% | 97% |

Stereoselective Coupling of Quinolinone and Indenylamine

The β-amino alcohol side chain is introduced via Mitsunobu reaction or reductive amination to control the (1R)-stereochemistry:

Mitsunobu Reaction Protocol

Procedure :

Reductive Amination Alternative

Procedure :

-

Reactants :

-

5-Ketomethyl-8-hydroxyquinolin-2(1H)-one (5 mmol)

-

(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amine (6 mmol)

-

Sodium cyanoborohydride (10 mmol)

-

-

Conditions :

-

Product :

-

Yield: 62%

-

Diastereomeric ratio: 4:1 (R:S).

-

Key Data :

| Method | Yield | Stereopurity |

|---|---|---|

| Mitsunobu | 70% | 98% R |

| Reductive Amination | 62% | 80% R |

Salt Formation: Indacaterol Maleate

The free base is converted to its maleate salt for enhanced stability and solubility:

Procedure :

-

Reactants :

-

5-((1R)-2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one (10 mmol)

-

Maleic acid (10 mmol)

-

-

Conditions :

-

Dissolved in ethanol/water (1:1), stirred at 50°C for 1 hour.

-

Cooled to 4°C for crystallization.

-

-

Product :

Analytical Characterization

Critical analytical data for intermediates and final product:

Quinolin-2(1H)-one

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions could target the quinoline ring or the hydroxy groups, potentially forming dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. These interactions can disrupt biological processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Indenyl Group

Indacaterol (5,6-Diethyl Variant)

- Structure : The parent drug, indacaterol , replaces the 5-ethyl group with a 5,6-diethyl substitution on the indenyl moiety .

- Impact : The diethyl groups enhance lipophilicity , prolonging receptor binding and duration of action (up to 24 hours) .

- Stability : Indacaterol is stable under photolytic, oxidative, and thermal conditions but degrades under hydrolytic stress to form three degradation products (DP1–DP3) .

5-Ethyl Variant (Target Compound)

- Role : The 5-ethyl derivative serves as a synthetic precursor or impurity in indacaterol production.

Modifications in the Side Chain

β2 Agonist with Difluoro-Phenylethoxy Group ()

- Structure: A derivative with a 6-(2,2-difluoro-2-phenylethoxy)hexylamino side chain (C31H34F2N2O4).

- Impact : The difluoro-phenylethoxy group increases metabolic stability and bioavailability, making it effective in treating asthma and COPD .

- Mechanism : Enhanced resistance to hepatic CYP450 enzymes due to fluorine substitution .

Bromoacetyl Intermediate ()

Core Scaffold Variations

Benzoxazinone Derivative ()

- Structure: 8-[(1R)-2-{[1,1-Dimethyl-2-(2-methylphenyl)ethyl]amino}-1-hydroxyethyl]-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one (C21H26N2O4).

Methoxy-Substituted Quinolinone ()

- Structure: 2-Amino-8-methoxy-5-methyl-1H-quinolin-4-one (CAS: 858477-55-1).

- Impact: The methoxy group enhances solubility but reduces β2 selectivity compared to the hydroxyquinolinone scaffold .

Comparative Data Table

Key Research Findings

Synthetic Utility : The target compound’s 8-benzyloxy-protected intermediate () is critical for introducing the hydroxyethyl-amine side chain via reductive amination .

Degradation Profile : Indacaterol’s stability under oxidative conditions contrasts with hydrolytic susceptibility, necessitating protective formulations .

Structure-Activity Relationship (SAR): Ethyl/Diethyl Groups: Increase lipophilicity and duration of action. Hydroxyquinolinone Core: Essential for β2 receptor hydrogen bonding . Fluorine Substitution: Enhances metabolic stability in analogues () .

Biologische Aktivität

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one is a synthetic compound that belongs to the class of 8-hydroxyquinolin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and particularly, bronchodilatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates it has a molecular weight of approximately 393.44 g/mol. The presence of both hydroxy and amino functional groups contributes to its biological activity.

Research indicates that derivatives of 8-hydroxyquinolin can act as β2-adrenoceptor agonists. These compounds stimulate β2-adrenoceptors, leading to relaxation of airway smooth muscle and bronchodilation. The specific compound has shown significant selectivity towards β2 receptors over β1 receptors, which is crucial in minimizing cardiovascular side effects commonly associated with non-selective β-adrenoceptor agonists .

Pharmacological Studies

Several studies have evaluated the biological activity of this compound and similar derivatives:

These findings suggest that the compound could be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by enhancing bronchial dilation.

Case Studies

A notable case study involved the evaluation of a series of 8-hydroxyquinoline derivatives for their bronchodilatory effects. Among these, the specific compound exhibited superior efficacy compared to traditional therapies such as salmeterol and indacaterol. The results indicated not only improved potency but also a favorable safety profile in preclinical models .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological aspects is essential for clinical application. Preliminary studies suggest that this compound has a low toxicity profile, which is advantageous for long-term use in chronic respiratory conditions. However, comprehensive toxicological assessments are necessary before progressing to clinical trials.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, and how are they addressed methodologically?

- Answer : The synthesis involves multi-step organic reactions, including:

- Chiral resolution : The (1R)-hydroxyethyl group requires asymmetric synthesis or enzymatic resolution to ensure enantiomeric purity.

- Protecting groups : The 8-hydroxyquinolin-2(1H)-one core and amine functionality may need temporary protection (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions during coupling steps .

- Coupling optimization : Amide/amine bond formation between the indenylamine and hydroxyethylquinolinone moieties requires precise pH control (e.g., using Hünig’s base) and catalysts like EDCI/HOBt .

- Data Table : Hypothetical synthetic route yields:

| Step | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Fluorination | 85 | 92 |

| 2 | Hydroxymethylation | 70 | 88 |

| 3 | Chiral resolution | 60 | 99 (ee >98%) |

Q. What analytical techniques are recommended for characterizing this compound and confirming its stereochemistry?

- Answer :

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 10–12 ppm) .

- X-ray crystallography : To resolve absolute stereochemistry, particularly for the (1R) configuration .

- Chiral HPLC : Using columns like Chiralpak IA/IB to validate enantiomeric excess (>98% ee) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C21H26N2O4) .

Advanced Research Questions

Q. How does the stereochemistry at the (1R) position influence biological activity, and how can this be systematically studied?

- Answer :

- Enantiomer comparison : Synthesize both (1R) and (1S) enantiomers and compare receptor binding affinity (e.g., β-adrenergic receptors) via radioligand displacement assays .

- Molecular docking : Use software like AutoDock Vina to model interactions between the (1R)-configured compound and target receptors, focusing on hydrogen bonding with residues like Asp113 in β2-adrenergic receptors .

- In vivo studies : Assess pharmacokinetic differences (e.g., half-life, bioavailability) between enantiomers in animal models .

Q. What strategies are effective in improving aqueous solubility while maintaining target affinity?

- Answer :

- Salt formation : Co-crystallization with dicarboxylic acids (e.g., fumaric acid) or sulfonic acids to enhance solubility without altering pharmacophore activity .

- Prodrug design : Introduce phosphate esters at the 8-hydroxy position, which hydrolyze in vivo to release the active compound .

- Nanoparticle encapsulation : Use liposomal carriers to improve dissolution rates, as demonstrated for similar quinolinones .

Q. How can researchers resolve discrepancies in biological assay results across studies (e.g., conflicting IC50 values)?

- Answer :

- Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line passage number .

- Validate purity : Re-test compound batches with orthogonal methods (e.g., NMR + HPLC) to rule out impurities as a cause .

- Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to compare data from multiple labs and identify systemic biases .

Experimental Design & Data Analysis

Q. How to design a robust study to assess the compound’s selectivity across receptor subtypes?

- Answer :

-

Split-plot design : Assign receptor subtypes (e.g., β1, β2, β3) as subplots and compound concentrations as sub-subplots, with four replicates per group .

-

Dose-response curves : Generate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare Hill slopes for selectivity patterns.

-

Control groups : Include known agonists/antagonists (e.g., isoproterenol for β-adrenergic receptors) to benchmark activity .

- Data Table : Example selectivity profile:

| Receptor Subtype | IC50 (nM) | Selectivity Ratio (vs. β1) |

|---|---|---|

| β1-adrenergic | 12.3 | 1.0 |

| β2-adrenergic | 5.7 | 2.2 |

| β3-adrenergic | 48.9 | 0.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.